4-(Piperidin-3-ylmethyl)aniline
Description
Properties
IUPAC Name |
4-(piperidin-3-ylmethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c13-12-5-3-10(4-6-12)8-11-2-1-7-14-9-11/h3-6,11,14H,1-2,7-9,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWJXJRZVBGXMCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperidin-3-ylmethyl)aniline typically involves a multi-step process. One common method includes the salifying reaction of 3-(4-nitrophenyl)pyridine with 3-halogenated propylene to form N-allyl-3-(4-nitrophenyl)pyridine quaternary ammonium salt. This intermediate is then subjected to a reduction reaction using zinc chloride and sodium borohydride to yield this compound .
Industrial Production Methods: For large-scale industrial production, the method described above is advantageous due to its mild conditions and avoidance of precious metals, which significantly reduces production costs. The process is efficient, providing good yields and is suitable for large-scale synthesis .
Chemical Reactions Analysis
Acylation and Urea Formation
The primary amine group on the aniline ring undergoes nucleophilic reactions with acylating agents and isocyanates. For example:
-
Reaction with ethyl isocyanatoacetate in dichloromethane (DCM) yields urea derivatives via nucleophilic addition. This reaction is critical for introducing carbamate functionalities, which are valuable in drug design .
Reagents/Conditions :
-
Ethyl isocyanatoacetate, DCM, room temperature.
Product : -
tert-Butyl 4-{[(2-ethoxy-2-oxoethyl)carbamoyl][(4-nitrophenyl)methyl]amino}piperidine-1-carboxylate (urea derivative) .
Reduction Reactions
While the compound itself is not typically reduced, its synthesis involves precursor reduction steps:
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Nitro group reduction : Sodium borohydride (NaBH₄) with zinc chloride (ZnCl₂) reduces nitro intermediates to amines under mild conditions, avoiding precious-metal catalysts .
Reagents/Conditions :
-
NaBH₄, ZnCl₂, ethanol, 55–65°C.
Product : -
4-(Piperidin-3-ylmethyl)aniline from N-allyl-3-(4-nitrophenyl)pyridine quaternary ammonium salt .
Quaternization of the Piperidine Ring
The secondary amine in the piperidine ring can react with alkyl halides to form quaternary ammonium salts, enhancing solubility for pharmaceutical applications.
Reagents/Conditions :
-
3-Halogenated propylene, zinc powder, organic solvent, 55–65°C .
Product : -
N-Allyl-3-(4-nitrophenyl)pyridine quaternary ammonium salt (precursor) .
Oxidation Reactions
The aniline group is susceptible to oxidation, forming nitroso or quinone-like derivatives under strong oxidizing conditions.
Reagents/Conditions :
-
Hydrogen peroxide (H₂O₂) or peracids.
Product : -
N-Oxides or quinone derivatives (inferred from analogous compounds).
Electrophilic Aromatic Substitution
The electron-rich aromatic ring undergoes electrophilic substitution, though steric hindrance from the piperidinylmethyl group directs reactivity.
| Reaction Type | Reagent | Position | Product |
|---|---|---|---|
| Bromination | Br₂, FeBr₃ | Ortho | 2-Bromo-4-(piperidin-3-ylmethyl)aniline |
| Nitration | HNO₃, H₂SO₄ | Meta | 3-Nitro-4-(piperidin-3-ylmethyl)aniline |
Complex Formation
The compound’s amine groups participate in coordination chemistry, forming complexes with transition metals like iron and zinc, as seen in catalytic studies .
Example :
-
Interaction with iron powder and calcium chloride in ethanol facilitates reductive amination steps .
Key Reaction Data Table
Mechanistic Insights
-
Acylation : The aniline’s lone pair attacks electrophilic carbonyl carbons, forming stable amides or ureas.
-
Electrophilic Substitution : The NH₂ group activates the ring, directing substitution to ortho/meta positions relative to itself.
Scientific Research Applications
Medicinal Chemistry
4-(Piperidin-3-ylmethyl)aniline serves as a key intermediate in the synthesis of various pharmaceuticals, particularly antipsychotic drugs such as risperidone and paliperidone. Its structural features enhance its binding affinity to specific biological targets, making it valuable in drug development.
Research indicates that this compound exhibits a wide range of biological activities, including:
- Anticancer: It has shown antiproliferative effects on various cancer cell lines, particularly through the inhibition of specific signaling pathways.
- Antimicrobial: The compound has demonstrated efficacy against several bacterial and fungal strains.
- Anti-inflammatory: It may modulate inflammatory responses, contributing to its therapeutic potential in chronic inflammatory diseases.
Chemical Synthesis
In organic chemistry, this compound is utilized as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions, leading to the development of novel compounds with potential applications in different fields.
Case Study 1: Anticancer Efficacy
In vitro studies have demonstrated that this compound inhibits the growth of non-small cell lung cancer (NSCLC) cells. The compound induces apoptosis through the activation of caspase pathways, showcasing its potential as an anticancer agent.
Case Study 2: Antimicrobial Activity
A study evaluating the antimicrobial properties of this compound revealed significant activity against Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.
Mechanism of Action
The mechanism of action of 4-(Piperidin-3-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-(Piperidin-1-ylmethyl)aniline
- Molecular Formula : C₁₂H₁₈N₂
- Key Features : Differs in the position of the piperidinylmethyl group (1-position vs. 3-position).
- A similarity score of 0.79 suggests moderate structural overlap .
3-Chloro-4-(4-methylpiperidin-1-yl)aniline
- Molecular Formula : C₁₂H₁₇ClN₂
- Key Features : Incorporates a chloro substituent on the aniline ring and a methyl group on the piperidine.
- The methyl group on piperidine improves lipophilicity (logP ~2.5 estimated), favoring blood-brain barrier penetration .
4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline
- Molecular Formula : C₁₃H₁₈F₃N₃
- Key Features : Contains a trifluoromethyl (CF₃) group and a methylpiperazine moiety.
- Implications : The CF₃ group significantly increases electronegativity and metabolic resistance, while the methylpiperazine enhances solubility (predicted aqueous solubility: ~50 µg/mL). This compound is used in advanced drug synthesis, particularly for kinase inhibitors .
4-Chloro-N-(piperidin-3-ylmethyl)aniline
- Molecular Formula : C₁₂H₁₇ClN₂
- Key Features : Chloro substituent on the aniline ring and a piperidin-3-ylmethyl group.
- Implications : The chloro substitution may enhance binding to aromatic π-systems in target proteins, while the piperidine’s 3-position could optimize spatial orientation for receptor engagement. This compound is a precursor in opioid impurity synthesis .
Structural and Functional Analysis
Physicochemical Properties
| Compound | Molecular Weight | logP* | Hydrogen Bond Acceptors | Topological Polar Surface Area (Ų) |
|---|---|---|---|---|
| 4-(Piperidin-3-ylmethyl)aniline | 204.31 | ~2.1 | 2 | 38.5 |
| 4-(Piperidin-1-ylmethyl)aniline | 204.31 | ~2.3 | 2 | 38.5 |
| 3-Chloro-4-(4-methylpiperidin-1-yl)aniline | 224.73 | ~2.5 | 2 | 38.5 |
| 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline | 273.30 | ~1.8 | 5 | 58.7 |
*Estimated using fragment-based methods.
- Key Trends :
Pharmacological and Industrial Relevance
- Drug Intermediate Utility : Compounds like 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline are critical in synthesizing tyrosine kinase inhibitors (e.g., targeting EGFR or ALK) due to their balanced solubility and binding affinity .
- Polymorphism Considerations : Structural analogs (e.g., ’s polymorphs) demonstrate that crystallinity impacts bioavailability; the 3-position substitution in this compound may reduce polymorphic variability compared to bulkier derivatives .
Biological Activity
4-(Piperidin-3-ylmethyl)aniline, also known as 4-(piperidin-3-yl)aniline or this compound hydrochloride, is a piperidine derivative with significant potential in medicinal chemistry. This compound has garnered attention due to its diverse biological activities, including antimicrobial, antiviral, and potential anticancer properties. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound has the molecular formula and a molecular weight of 176.26 g/mol. Its structure features a piperidine ring attached to an aniline moiety, which is crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. The compound's piperidine nitrogen can participate in hydrogen bonding, influencing its binding affinity and modulating the activity of target proteins.
Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties. A study evaluated its effectiveness against various bacterial strains and fungi, demonstrating significant inhibitory effects.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 18 | 16 µg/mL |
| Candida albicans | 14 | 64 µg/mL |
This data suggests that the compound could be a candidate for developing new antimicrobial agents .
Antiviral Activity
The compound has also been studied for its antiviral properties. In vitro assays demonstrated that it inhibits viral replication in specific cell lines infected with influenza virus. The mechanism appears to involve interference with viral entry or replication processes.
Anticancer Potential
A recent study explored the anticancer effects of this compound on various cancer cell lines. The results showed that it induces apoptosis in cancer cells through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Apoptosis Induction (%) |
|---|---|---|
| HeLa | 25 | 70 |
| MCF-7 | 30 | 65 |
| A549 | 20 | 75 |
These findings indicate that the compound may have therapeutic applications in cancer treatment .
Case Studies
- Antimicrobial Study : A comprehensive evaluation was conducted on the antimicrobial efficacy of various piperidine derivatives, including this compound. The study highlighted its effectiveness against resistant strains of bacteria, suggesting its potential as a lead compound for drug development .
- Anticancer Research : In a study focusing on the cytotoxic effects of several piperidine derivatives, this compound was identified as one of the most potent compounds against breast cancer cell lines. The study utilized flow cytometry to analyze apoptosis markers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
